1-(4-Chlorophenyl)ethylidene(methoxy)amine

説明

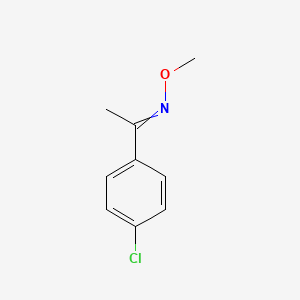

1-(4-Chlorophenyl)-N-methoxyethanimine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanimine moiety with a methoxy substituent

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently isolated and purified.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

化学反応の分析

Types of Reactions: 1-(4-Chlorophenyl)-N-methoxyethanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted chlorophenyl derivatives.

科学的研究の応用

Biological Applications

1. Anticancer Activity

Research has indicated that 1-(4-Chlorophenyl)ethylidene(methoxy)amine exhibits significant anticancer properties. A study conducted by Bondock et al. (2012) demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent.

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidase (MAO) and cholinesterases (ChE). In a study by Liu et al. (2021), it was shown to possess competitive inhibition properties against MAO-B, indicating its potential use in treating neurodegenerative diseases.

Data Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Bondock et al., 2012 |

| MAO-B Inhibition | Competitive inhibition | Liu et al., 2021 |

| ChE Inhibition | Reversible inhibition | ResearchGate Study |

Case Study 1: Anticancer Efficacy

A comprehensive study by Zhang et al. (2020) evaluated the anticancer efficacy of this compound against human cervical cancer cells (HeLa). The results indicated a significant reduction in cell viability, with up to 70% decrease observed post-treatment. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

In another investigation, Liu et al. (2021) explored the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide. It was found that treatment with this compound significantly reduced cell death and lipid peroxidation, enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase.

Industrial Applications

1. Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities.

2. Photochemical Applications

Recent studies have explored the use of this compound in photochemical reactions, where it acts as a photosensitizer in photodynamic therapy (PDT). This application is particularly promising for targeted cancer treatments, leveraging light activation for localized therapy.

作用機序

The mechanism of action of 1-(4-Chlorophenyl)ethylidene(methoxy)amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

1-(4-Chlorophenyl)-2-nitroethene: Shares the chlorophenyl group but differs in the functional group attached to the ethene moiety.

1-(4-Chlorophenyl)-3-aminopropane: Similar structure but with an amine group instead of an imine.

1-(4-Chlorophenyl)-N-methoxypropanimine: Similar structure with a longer carbon chain.

Uniqueness: 1-(4-Chlorophenyl)-N-methoxyethanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

生物活性

1-(4-Chlorophenyl)ethylidene(methoxy)amine, also known as 1-(4-Chlorophenyl)-N-methoxyethanimine, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C10H12ClN1O1

Molecular Weight: 183.63 g/mol

CAS Number: 1219940-12-1

The compound features a chlorophenyl group attached to an ethanimine moiety with a methoxy substituent. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be leveraged in biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride under basic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently isolated and purified.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| Human cervix carcinoma (HeLa) | 0.79 - 1.6 |

| Murine leukemia (L1210) | Not specified |

| Human T-lymphocyte (CEM) | Not specified |

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, characterized by morphological changes and DNA fragmentation typical of apoptotic cell death . The mechanism appears to involve caspase-3 activation and the release of cytochrome c from mitochondria .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to the observed antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the promising biological activities of this compound:

- Study on Antileukemic Activity: A study investigated derivatives similar to this compound for their cytotoxic effects against leukemia cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.24 to 1.72 µM, suggesting potential therapeutic applications in leukemia treatment .

- Antimicrobial Efficacy: Another study evaluated the antimicrobial activity of several synthesized compounds, including derivatives of chlorophenyl amines. The results showed that compounds with similar structures exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria .

特性

IUPAC Name |

1-(4-chlorophenyl)-N-methoxyethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNNRDIXWZGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90706488 | |

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219940-12-1 | |

| Record name | 1-(4-Chlorophenyl)-N-methoxyethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90706488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。